Dual FAAH/sEH-IN-1
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Overview
Description
Dual FAAH/sEH-IN-1 is a compound that acts as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). It has shown high affinity and anti-inflammatory activity, making it a promising candidate for therapeutic applications . The compound is particularly significant in the context of pain management and inflammation reduction due to its ability to target both sEH and FAAH enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dual FAAH/sEH-IN-1 involves the preparation of benzothiazole analogs. The process typically starts with the synthesis of a precursor compound, such as PF-750, which is a known FAAH inhibitor. The structure-activity relationship is then explored to optimize the potency of the compound on both sEH and FAAH targets . The synthetic route involves multiple steps, including the formation of reversible transition-state mimics and irreversible carbamoylation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using microwave-assisted methodologies to produce benzothiazole analogs. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogen atoms, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .
Scientific Research Applications
Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of sEH and FAAH enzymes.
Biology: Investigated for its role in modulating the endocannabinoid system and its effects on inflammation and pain.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting pain and inflammation.
Mechanism of Action
Dual FAAH/sEH-IN-1 exerts its effects by inhibiting the activity of both sEH and FAAH enzymes. The inhibition of FAAH leads to increased levels of endocannabinoids, such as arachidonoyl ethanolamide, which play a role in pain modulation and inflammation reduction . Inhibition of sEH results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory properties . The compound binds within the catalytic sites of both enzymes, effectively blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
PF-750: A known FAAH inhibitor with weak sEH inhibition.
URB-597: Another FAAH inhibitor with no effect on other cannabinoid-related targets.
LY2183240: Inhibits FAAH activity and blocks anandamide uptake.
Uniqueness
Dual FAAH/sEH-IN-1 is unique in its ability to simultaneously inhibit both sEH and FAAH enzymes with high potency. This dual inhibition approach offers a synergistic effect in reducing inflammation and pain, making it a more effective therapeutic option compared to compounds that target only one of these enzymes .
Properties
Molecular Formula |
C25H22ClN3O3S2 |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30) |
InChI Key |
NVHVCPVLWHYRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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